N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide
Description
Historical Development of Benzothiazole Amide Derivatives
The historical trajectory of benzothiazole amide derivatives traces back to the late nineteenth century when A. W. Hofmann first synthesized 2-substituted benzothiazole in 1887. This pioneering work established the foundation for what would become one of the most versatile heterocyclic scaffolds in organic chemistry. The development of benzothiazole chemistry has been characterized by a continuous evolution of synthetic methodologies, with conventional approaches initially focusing on 2-aminothiophenol condensation reactions with various substrates including esters, carboxylic acids, substituted nitriles, and aldehydes.
The emergence of amide derivatives within the benzothiazole family gained significant momentum in the twentieth century as researchers recognized the unique properties conferred by the combination of the benzothiazole nucleus with amide functionality. The amide bond formation reaction has proven to be particularly important in organic synthesis, with the amide bond being widely present in pharmaceutical intermediates and biochemical substances. This recognition led to systematic investigations into the synthesis and properties of benzothiazole amide derivatives, establishing them as crucial components in drug chemistry and materials science.
Contemporary research has demonstrated that benzothiazole derivatives exhibit remarkable structural diversity, making them valuable tools in the search for new therapeutic medicines. The extensive range of pharmacological activities displayed by individual benzothiazole derivatives underscores the continued interest in this compound series, with numerous benzothiazole-based compounds successfully transitioning from research endeavors to practical clinical applications with high therapeutic efficacy across various disease types.
Significance of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide in Chemical Research
This compound occupies a distinctive position within benzothiazole amide chemistry due to its unique structural characteristics and chemical properties. The compound is registered under Chemical Abstracts Service number 885268-51-9, indicating its recognition as a distinct chemical entity worthy of systematic study. The molecular structure combines a benzothiazole heterocycle, a sulfur and nitrogen-containing aromatic system, with a chlorinated aliphatic amide chain, resulting in enhanced reactivity and diverse biological interactions.
The significance of this compound extends beyond its structural novelty to encompass its role as a representative example of modern heterocyclic design principles. The benzothiazole nucleus is known for its pharmacological significance, while the presence of the chloropropanamide moiety enhances reactivity through the introduction of an electrophilic center that can participate in various chemical transformations. This dual functionality positions the compound as both a synthetic intermediate and a potential bioactive molecule.
Research investigations have demonstrated that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines, with studies showing that certain N-1,3-benzothiazol-2-yl derivatives can induce apoptosis in cancer cells through mitochondrial pathways. The antimicrobial properties associated with the benzothiazole scaffold have also been extensively documented, with compounds showing efficacy against both gram-positive and gram-negative bacteria. These findings underscore the importance of this compound as a model compound for understanding structure-activity relationships within this chemical class.
Comparative Overview with Related Benzothiazole Compounds
The comparative analysis of this compound with related benzothiazole compounds reveals important structural and functional relationships within this chemical family. A closely related compound, N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide, differs only in the position of the phenyl ring connection, yet this seemingly minor variation can significantly impact chemical behavior and biological activity.
Recent synthesis efforts have produced series of benzothiazole amide derivatives through nucleophilic acyl substitution reactions between 2-aminobenzothiazole and various cinnamic acid compounds. These investigations have demonstrated that compounds within this series exhibit good thermal stabilities and diverse biological activities. For instance, compound Q2 from these studies showed significant partial coagulation activity, reduced capillary permeability, activated thrombin activity, and potent platelet aggregation activity.
The structural diversity within benzothiazole amide derivatives is exemplified by compounds such as those described in recent literature, where modifications to the aromatic substitution patterns and amide chain structures result in dramatically different biological profiles. Molecular modeling studies have revealed that these structural variations can influence binding modes with biological targets, as demonstrated by competitive thrombin activator studies.
Table 1: Comparative Analysis of Related Benzothiazole Amide Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number |
|---|---|---|---|---|
| This compound | C16H13ClN2OS | 316.8 g/mol | 3-position phenyl linkage | 885268-51-9 |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide | C16H13ClN2OS | 316.8 g/mol | 4-position phenyl linkage | 885268-54-2 |
| Benzothiazole amide Q2 | Variable | Variable | Cinnamic acid derivative | Not specified |
| 6-chloro-2-aminobenzothiazole derivatives | Variable | Variable | Chloro substitution | Not specified |
Research Objectives and Scientific Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental synthetic methodology to advanced structure-activity relationship studies. Primary research directions focus on understanding the synthetic accessibility of this compound through various methodological approaches, including traditional organic synthesis techniques and modern microwave-assisted procedures.
Current research priorities emphasize the systematic investigation of reaction mechanisms involved in the formation of benzothiazole amide bonds, particularly through nucleophilic acyl substitution reactions. These studies aim to optimize reaction conditions, improve yields, and develop more efficient synthetic pathways for accessing this important compound class. The use of sodium hydrogen carbonate as an acid binding agent in dichloromethane solvent at controlled temperatures represents one established approach, though alternative methodologies continue to be explored.
Structure-activity relationship investigations constitute another critical research objective, with studies examining how modifications to the benzothiazole nucleus, phenyl ring substitution patterns, and amide chain structures influence chemical and biological properties. These investigations employ computational modeling techniques, including molecular docking studies, to predict binding interactions with potential biological targets and guide synthetic efforts toward compounds with enhanced activity profiles.
Table 2: Current Research Methodologies for Benzothiazole Amide Investigation
| Research Area | Methodology | Key Parameters | Expected Outcomes |
|---|---|---|---|
| Synthetic Optimization | Nucleophilic acyl substitution | Temperature, solvent, base | Improved yields |
| Structure-Activity Studies | Molecular modeling | Binding affinity, selectivity | Enhanced potency |
| Characterization | Spectroscopic analysis | NMR, IR, MS data | Structural confirmation |
| Thermal Analysis | Thermogravimetric studies | Stability profiles | Formulation guidance |
The scientific scope extends to investigations of the compound's role within broader chemical libraries and its potential applications in materials science and pharmaceutical development. Contemporary research efforts also focus on understanding the mechanisms of action for benzothiazole amide derivatives, particularly their interactions with biological macromolecules and their potential for selective targeting of specific enzymatic or receptor systems. These multifaceted research objectives collectively contribute to advancing the fundamental understanding of this compound and its related compounds while exploring their potential applications across diverse scientific disciplines.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-9-8-15(20)18-12-5-3-4-11(10-12)16-19-13-6-1-2-7-14(13)21-16/h1-7,10H,8-9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAJIVAMCWJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide typically involves the reaction of 2-aminobenzothiazole with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that can include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques. These methods aim to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Antimicrobial Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. It acts by inhibiting the DprE1 enzyme, crucial for cell wall biosynthesis, leading to bacterial cell death. This mechanism positions it as a potential candidate for developing new anti-tubercular agents amidst rising antibiotic resistance .
Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase enzymes, which play a vital role in inflammation pathways. This inhibition can lead to reduced inflammatory responses in various cellular models, making it a candidate for further research into anti-inflammatory drugs.
Anticancer Properties
Research indicates that this compound may induce apoptosis in cancer cells by activating caspase enzymes. This property suggests its potential use as an anticancer agent, warranting further investigation into its mechanisms and efficacy against different cancer types.
Immunomodulation
The compound is being studied for its immunomodulatory effects, which could be beneficial in treating various immune-related disorders. Its ability to modulate immune responses places it as a candidate for therapeutic applications in immunology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired biological effect. Molecular docking studies have shown that benzothiazole derivatives can interact with proteins involved in various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*Estimated PSA based on functional groups.
Key Observations:
- Bioavailability : The target compound likely has fewer rotatable bonds and lower PSA than the thiazolo-triazole derivative (CAS 690960-07-7), aligning with Veber’s rules for improved oral bioavailability (rotatable bonds ≤10, PSA ≤140 Ų) .
- Solubility: The dimethylaminoethyl group in CAS 1217062-91-3 enhances water solubility via protonation, whereas the sulfonyl group in CAS 895460-84-1 increases polarity but may limit membrane permeability .
- Agrochemical vs. Pharmaceutical : Flutolanil’s trifluoromethyl and methoxy groups optimize pesticidal activity, while benzothiazole derivatives (e.g., CAS 690960-07-7) are explored for anticancer applications .
Functional Group Impact on Activity
- Chloropropanamide vs. Sulfonyl/Sulfanyl: The chloro group in the target compound may confer electrophilicity, enhancing interactions with biological nucleophiles (e.g., cysteine residues in enzymes).
- Benzothiazole vs. Trifluoromethyl : Benzothiazoles are privileged scaffolds in drug design due to their planar aromatic structure, enabling DNA intercalation or kinase inhibition. Trifluoromethyl groups (flutolanil) improve agrochemical stability and lipophilicity .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide is a compound that belongs to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action.
Overview of Biological Activity
Benzothiazole derivatives like this compound have been shown to exhibit significant biological activities:
- Antimicrobial Activity : This compound has demonstrated potent activity against various pathogens, including Mycobacterium tuberculosis.
- Anti-inflammatory Effects : It inhibits cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
- Anticancer Properties : The compound induces apoptosis in cancer cells by activating caspases.
Target Enzymes and Pathways
-
Inhibition of DprE1 :
- The compound inhibits the DprE1 enzyme in M. tuberculosis, disrupting cell wall biosynthesis and leading to bacterial death.
-
Cyclooxygenase Inhibition :
- By inhibiting cyclooxygenase enzymes, it reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
-
Induction of Apoptosis :
- In cancer cells, it activates caspase enzymes, triggering programmed cell death.
The compound's interactions with various biomolecules are crucial for its biological activity:
- Cellular Localization : Primarily localized in the cytoplasm, it interacts with cytoplasmic proteins and enzymes.
- Biochemical Pathways : It plays a significant role in disrupting key biochemical pathways associated with inflammation and cancer progression.
Research Findings
Recent studies have highlighted the efficacy of this compound in various research contexts:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibited potent activity against M. tuberculosis, inhibiting DprE1 and disrupting cell wall synthesis. |
| Anti-inflammatory Effects | Demonstrated significant inhibition of cyclooxygenase enzymes, reducing inflammation markers. |
| Anticancer Activity | Induced apoptosis in cancer cell lines through caspase activation. |
Case Studies
-
Antimicrobial Efficacy :
- A study reported that this compound showed effectiveness against multi-drug resistant strains of M. tuberculosis, suggesting its potential as a lead compound in tuberculosis treatment.
-
Anti-inflammatory Mechanism :
- Research indicated that this compound significantly reduced inflammation in animal models by inhibiting cyclooxygenase activity, which is critical for developing new anti-inflammatory drugs.
-
Cancer Research :
- In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via condensation reactions. For example, benzothiazole derivatives are often prepared by reacting substituted phenacyl bromides with thiazole precursors under reflux in ethanol, followed by purification via recrystallization (e.g., using ethanol-DMF mixtures) . Key intermediates are characterized using thin-layer chromatography (TLC, Rf values) and melting point determination. Final products are validated via IR (C=N, C-Cl bonds), NMR (aromatic proton integration), and mass spectrometry (FABMS for molecular ion peaks) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1640 cm⁻¹, C-Cl at ~690 cm⁻¹) .
- 1H NMR : Confirms aromatic proton environments (e.g., multiplet signals at δ 6.4–8.33 ppm for benzothiazole and substituted phenyl groups) .
- Mass Spectrometry : Validates molecular weight (e.g., FABMS m/z 536 for a related analog) .
Cross-referencing these techniques ensures structural accuracy and purity.
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Methodological Answer : Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents, followed by HPLC or UV-Vis spectroscopy to quantify solubility limits. Stability is assessed under physiological conditions (e.g., PBS buffer at 37°C) over 24–72 hours, monitored via LC-MS to detect degradation products .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodological Answer : Discrepancies in NMR splitting may arise from dynamic effects or impurities. Solutions include:
- Variable Temperature NMR : To assess rotational barriers (e.g., hindered rotation in amide bonds).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
- Recrystallization : Purification steps (e.g., using methanol-water mixtures) reduce impurity interference .
Q. What experimental design strategies optimize synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) using factorial designs to identify optimal conditions .
- Computational Reaction Design : Tools like quantum chemical calculations predict reaction pathways and transition states, minimizing trial-and-error approaches .
- In-line Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time .
Q. How can structure-activity relationships (SAR) guide the development of analogs with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the chloropropanamide group with fluorinated or bulky substituents to alter lipophilicity (logP) and metabolic stability .
- Biological Assays : Test analogs in vitro (e.g., cytotoxicity against cancer cell lines) and in vivo (e.g., tumor xenograft models) to correlate substituents with activity .
- Molecular Docking : Predict binding interactions with target proteins (e.g., kinases) to prioritize synthetic targets .
Q. What methodologies address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Strict Batch Control : Ensure consistent synthesis protocols (e.g., reaction time, solvent purity) .
- Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and validate cell line viability via ATP-based assays .
- Data Normalization : Express results as percentage inhibition relative to vehicle-treated controls to minimize inter-experiment variability .
Data Analysis & Mechanistic Questions
Q. How are contradictory results in bioactivity studies (e.g., varying IC50 values) analyzed?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify outliers or trends (e.g., cell-type-specific sensitivity) .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects confounding IC50 results .
Q. What computational tools model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding stability in simulated physiological conditions (e.g., GROMACS software) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond donors) for analog design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
